Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol
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Overview
Description
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is an organic compound with a complex structure that includes a dioxane ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure, which is a key feature of the compound. Alternative synthetic routes include the use of isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Organolithium reagents, Grignard reagents, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is unique due to its combination of a dioxane ring and a butenol side chain. This structure imparts specific chemical reactivity and potential for diverse applications that are not shared by its similar compounds .
Properties
CAS No. |
62285-82-9 |
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Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3.C2H4O2/c1-7(4-5-11)10-12-8(2)6-9(3)13-10;1-2(3)4/h4,8-11H,5-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
OUQZHROUXLLNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C(=CCO)C)C.CC(=O)O |
Origin of Product |
United States |
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